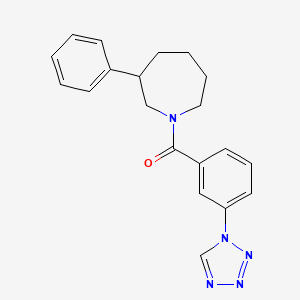
(3-(1H-tetrazol-1-yl)phenyl)(3-phenylazepan-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a tetrazole group, which is a type of heterocyclic aromatic compound that consists of a five-membered ring containing four nitrogen atoms and one carbon atom . It also contains a phenyl group, which is a functional group made up of six carbon atoms attached in a hexagonal planar ring . The azepane ring, a seven-membered cyclic compound, is another notable feature of this compound.
Chemical Reactions Analysis
Tetrazoles are known to participate in various chemical reactions. They can act as a bioisostere for the carboxylic acid functional group, meaning they can have similar properties and can often replace carboxylic acids in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. Tetrazoles are generally stable and have low basicity .Scientific Research Applications
Cancer Research Applications
A novel naphthyridine derivative exhibited significant anticancer activity against human malignant melanoma A375 cells. It was observed to induce necroptosis at low concentrations and apoptosis at high concentrations. This behavior suggests its potential as a chemical substance for melanoma treatment, underlining the importance of dosage in therapeutic applications (Kong et al., 2018).
Synthetic Chemistry
In synthetic chemistry, hydrazoic acid was utilized safely and reliably for the synthesis of 5-substituted-1H-tetrazoles and for the preparation of N-(2-azidoethyl)acylamides in a continuous flow reactor. This demonstrates the compound's utility in creating structurally diverse molecules with potential applications in various fields of chemistry and materials science (Gutmann et al., 2012).
Materials Science
The synthesis of novel phenyl(1H-benzoimidazol-5-yl)methanone-based fluorescent monoazo disperse dyes showcased induced fluorescence properties and enhanced photostability. These materials are promising for applications requiring stable, high-performance fluorescent dyes, such as in the textile industry and in the development of optical sensors and devices (Jadhav et al., 2018).
Antimicrobial and Anticonvulsant Properties
Research on 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles revealed moderate antibacterial and antifungal activities, as well as excellent anticonvulsant properties. This highlights the compound's potential in pharmaceutical research, specifically in developing new treatments for infections and seizures (Rajasekaran et al., 2006).
Antibacterial Activity
A series of pyrazoline derivatives exhibited good antimicrobial activity, comparable to standard drugs. This suggests their usefulness in developing new antibacterial agents, particularly those containing a methoxy group which showed high activity (Kumar et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3-phenylazepan-1-yl)-[3-(tetrazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c26-20(17-10-6-11-19(13-17)25-15-21-22-23-25)24-12-5-4-9-18(14-24)16-7-2-1-3-8-16/h1-3,6-8,10-11,13,15,18H,4-5,9,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITSCZRGNRYTHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-tetrazol-1-yl)phenyl)(3-phenylazepan-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

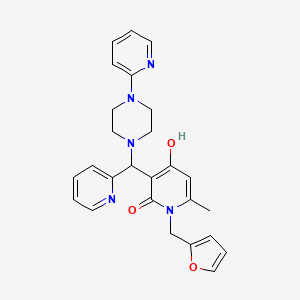
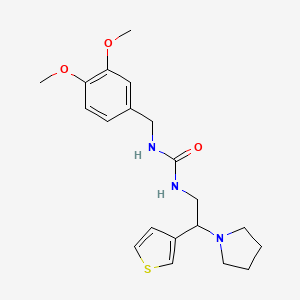
![N-[5-Methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]-2-(3-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B3015808.png)

![4-({1-[2-chloro-6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-3-yl}oxy)-N-methylpyridine-2-carboxamide](/img/structure/B3015813.png)
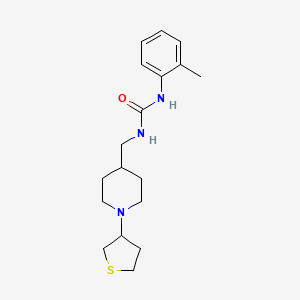
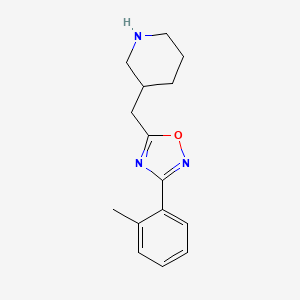
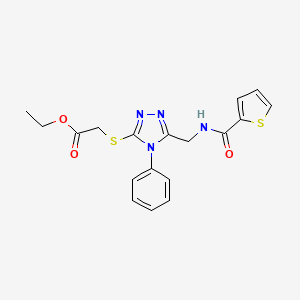
![2-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-4H-chromen-4-one](/img/structure/B3015819.png)
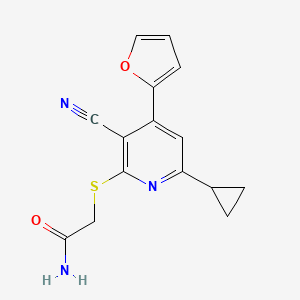
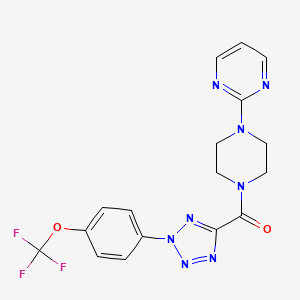
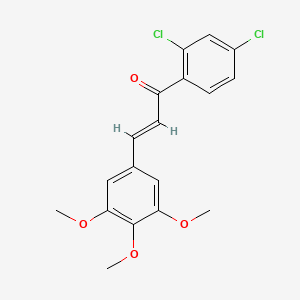
![3-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B3015827.png)
![N-[(3S)-2-Hydroxy-2,4-dimethylpentan-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3015828.png)